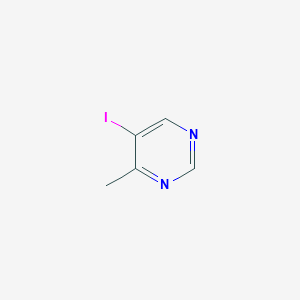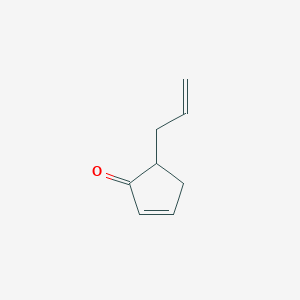
1-(Methoxyacetyl)piperazine
Overview
Description
1-(Methoxyacetyl)piperazine is a heterocyclic organic compound . It has a molecular weight of 158.2 g/mol and a molecular formula of C7H14N2O2 .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include 1-(Methoxyacetyl)piperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Methoxyacetyl)piperazine includes a six-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 2-methoxy-1-piperazin-1-ylethanone .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Synthesis of Piperazine Derivatives
1-(Methoxyacetyl)piperazine: is a valuable intermediate in the synthesis of various piperazine derivatives. These derivatives are crucial in the development of pharmaceuticals due to their wide range of biological activities . The methods for synthesizing these derivatives include cyclization reactions, Ugi reactions, and photocatalytic synthesis, which are essential for creating compounds with potential medicinal properties .
Drug Discovery
Piperazine and its derivatives, including 1-(Methoxyacetyl)piperazine , are the third most common nitrogen heterocycles in drug discovery . They are key components in several blockbuster drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The structural diversity of piperazines is crucial for the pharmacological and pharmacokinetic profiles of drug candidates.
C–H Functionalization
Recent advances in the C–H functionalization of piperazines have opened new avenues for the synthesis of functionalized piperazines 1-(Methoxyacetyl)piperazine can be used as a starting material for such functionalization processes, which are pivotal in medicinal chemistry research for creating more diverse and potent pharmaceutical agents .
Protein Kinase Inhibition
Piperazine derivatives synthesized from 1-(Methoxyacetyl)piperazine have shown activity as protein kinase inhibitors . This application is significant in the development of cancer therapies, as protein kinases are key targets in the regulation of cell growth and proliferation.
Solid-Phase Synthesis
The compound is utilized in solid-phase synthesis methods, which are efficient for creating libraries of piperazine derivatives for high-throughput screening . This technique is beneficial for identifying new drug candidates quickly and effectively.
Photocatalytic Synthesis
1-(Methoxyacetyl)piperazine: is also involved in photocatalytic synthesis processes . This modern synthetic approach is environmentally friendly and can be used to create complex piperazine derivatives with potential applications in various fields, including materials science and drug development.
Mechanism of Action
Target of Action
1-(Methoxyacetyl)piperazine is a derivative of piperazine, which is known to target GABA receptors . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, and by extension 1-(Methoxyacetyl)piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis leads to the loss of hold by the parasite .
Biochemical Pathways
Given its similarity to piperazine, it likely impacts pathways related toneuromuscular signaling due to its action on GABA receptors .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
The primary result of 1-(Methoxyacetyl)piperazine’s action is the paralysis of parasites , which allows for their easy removal or expulsion from the host body . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHKMZYEBWDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547449 | |
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95550-06-4 | |
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)









